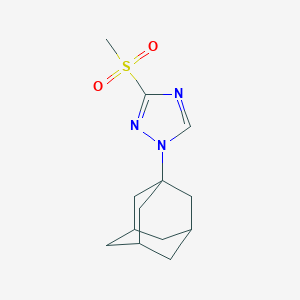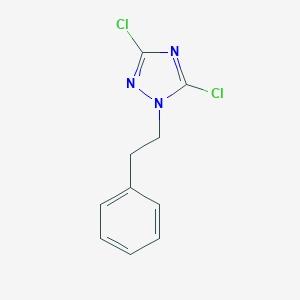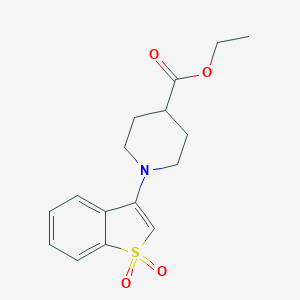
2-(benzylsulfanyl)-N-(3,4,5-trimethoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(benzylsulfanyl)-N-(3,4,5-trimethoxyphenyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is known for its ability to interact with various biological pathways, making it a promising candidate for the development of new drugs.
Applications De Recherche Scientifique
2-(benzylsulfanyl)-N-(3,4,5-trimethoxyphenyl)acetamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties. This compound has also been investigated for its potential to treat neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, it has been shown to have anticonvulsant and analgesic effects, making it a potential candidate for the treatment of epilepsy and chronic pain.
Mécanisme D'action
The mechanism of action of 2-(benzylsulfanyl)-N-(3,4,5-trimethoxyphenyl)acetamide is not fully understood. However, it is believed to interact with various biological pathways, including the endocannabinoid system, the Nrf2 pathway, and the NF-κB pathway. These interactions lead to the modulation of inflammation, oxidative stress, and apoptosis, which are all implicated in various diseases.
Biochemical and Physiological Effects:
Studies have shown that 2-(benzylsulfanyl)-N-(3,4,5-trimethoxyphenyl)acetamide has various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, it has been shown to increase the expression of antioxidant enzymes, leading to a reduction in oxidative stress. This compound has also been shown to induce apoptosis in cancer cells, leading to the inhibition of tumor growth.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(benzylsulfanyl)-N-(3,4,5-trimethoxyphenyl)acetamide in lab experiments is its ability to interact with various biological pathways, making it a versatile tool for studying disease mechanisms. Additionally, it has been shown to have low toxicity, making it a safe compound to work with. One limitation of using this compound is its complex synthesis method, which requires expertise in organic chemistry.
Orientations Futures
There are several future directions for the research of 2-(benzylsulfanyl)-N-(3,4,5-trimethoxyphenyl)acetamide. One potential direction is the development of new drugs based on this compound for the treatment of various diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its interactions with various biological pathways. Furthermore, the potential use of this compound in combination with other drugs for the treatment of complex diseases should be investigated. Finally, the development of more efficient and cost-effective synthesis methods for this compound will be beneficial for its widespread use in scientific research.
Conclusion:
In conclusion, 2-(benzylsulfanyl)-N-(3,4,5-trimethoxyphenyl)acetamide is a promising compound for the development of new drugs due to its ability to interact with various biological pathways. Its anti-inflammatory, antioxidant, and anticancer properties make it a potential candidate for the treatment of various diseases. Further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of 2-(benzylsulfanyl)-N-(3,4,5-trimethoxyphenyl)acetamide involves a multistep process that requires expertise in organic chemistry. The first step involves the reaction of 3,4,5-trimethoxybenzaldehyde and thiourea to form a Schiff base. This intermediate is then reacted with benzyl bromide to form the final product. The synthesis of this compound has been optimized to ensure high yields and purity.
Propriétés
Nom du produit |
2-(benzylsulfanyl)-N-(3,4,5-trimethoxyphenyl)acetamide |
|---|---|
Formule moléculaire |
C18H21NO4S |
Poids moléculaire |
347.4 g/mol |
Nom IUPAC |
2-benzylsulfanyl-N-(3,4,5-trimethoxyphenyl)acetamide |
InChI |
InChI=1S/C18H21NO4S/c1-21-15-9-14(10-16(22-2)18(15)23-3)19-17(20)12-24-11-13-7-5-4-6-8-13/h4-10H,11-12H2,1-3H3,(H,19,20) |
Clé InChI |
GXUSIPMQPQRQJU-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)CSCC2=CC=CC=C2 |
SMILES canonique |
COC1=CC(=CC(=C1OC)OC)NC(=O)CSCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(4-cyclohexyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B249387.png)
![N-[4-(acetylamino)phenyl]-2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B249388.png)

![3-{[2-oxo-2-(1-pyrrolidinyl)ethyl]sulfanyl}-4H-1,2,4-triazol-4-amine](/img/structure/B249392.png)





![4-[3-(4-hydroxybut-2-ynylsulfanyl)-4-methyl-1H-1,2,4-triazol-5-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B249406.png)
![8-(1,1-Dioxido-1-benzothien-3-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B249409.png)
![3-methyl-2-[(2-oxopropyl)sulfanyl]-4(3H)-quinazolinone](/img/structure/B249411.png)
